molecular formula C7H6Br2ClN B1598677 3,5-Dibromo-4-chloro-2,6-dimethylpyridine CAS No. 633318-46-4

3,5-Dibromo-4-chloro-2,6-dimethylpyridine

Cat. No. B1598677
M. Wt: 299.39 g/mol
InChI Key: SFOGWSXQURLBNE-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN . Its molecular weight is 299.39 g/mol.


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: two bromine atoms at the 3rd and 5th positions, one chlorine atom at the 4th position, and two methyl groups at the 2nd and 6th positions .

Scientific Research Applications

Suzuki-Miyaura Approach in Forensic Science

The Suzuki cross-coupling reaction between various phenylboronic acids and 3,5-dibromo-4-chloro-2,6-dimethylpyridine plays a critical role in the preparation of forensically relevant pyridines. These pyridines have high importance in forensic science for their distinctive and traceable chemical properties (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Crystallographic Properties

Research has been conducted on the crystal structures of compounds like 2,6-dibromo-3,5-dimethylpyridine. These studies reveal insights into the molecular geometry, crystal symmetry, and pi-stacking interactions in solid states, contributing to a deeper understanding of pyridine derivatives (Pugh, 2006).

Nonclassical Noncovalent Interactions

Investigations into the crystal structure of dibrominated pyridine salts, including 3,5-dibromo-2,6-dimethylpyridine derivatives, have been pivotal in understanding nonclassical noncovalent interactions. These studies are significant for comprehending how such interactions influence molecular structure (AlDamen & Haddad, 2011).

NMR pH Indicators

3,5-Dibromo-4-chloro-2,6-dimethylpyridine derivatives have been synthesized and evaluated as indicators for 19F NMR pH. Their properties like pKa values, water solubility, and chemical shift response to pH changes are crucial for applications in NMR spectroscopy (Amrollahi, 2014).

Hydrogen Bonding Studies

Studies on hydrogen bonding in related pyridine derivatives, like 3-bromo-5-hydroxy-2,6-dimethylpyridine, provide valuable insights into intermolecular interactions. This research enhances understanding of the chemical behavior and reactivity of pyridine-based compounds (Hanuza et al., 1997).

properties

IUPAC Name

3,5-dibromo-4-chloro-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGWSXQURLBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393938
Record name 3,5-dibromo-4-chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-chloro-2,6-dimethylpyridine

CAS RN

633318-46-4
Record name 3,5-dibromo-4-chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (28.8 mL, 206 mmol) was added to a nitrogen purged solution of 3,5-dibromo-2,6-dimethylpyridin-4-ol (58 g, 206 mmol) and phosphorous oxychloride (57.7 mL, 619 mmol) in chloroform (450 mL) and stirred for 1 h at rt, then 3 h at 80° C. The reaction was removed from heating and immediately concentrated under house vaccum; then under high vacuum. The appearance was a cream colored solid, which was azeotroped with toluene (2×100 mL); treated with ice (200 g) for 10 min and carefully neutralized with NaHCO3 (powder), and 1N NaOH solution, and extracted with DCM (2×400 mL). The combined organic layers were dried (MgSO4), concentrated, and a beige solid was obtained that was washed with hexanes and dried under high vacuum to give 3,5-dibromo-4-chloro-2,6-dimethyl-pyridine 52.74 g (85.1%). Concentration of the hexanes gave 3.5 g of less pure product.
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
57.7 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500-mL RB-flask was charged with solid 3,5-dibromo-2,6-dimethylpyridin-4-ol, hydrobromide (94 g, 260 mmol) and POCl3 (150 ml, 1609 mmol) was added. To this white slurry was added N,N-dimethylaniline (39.5 ml, 312 mmol) and the reaction mixture was heated to 130° C. (oil bath temp). After stirring for 2 h, the reaction mixture was cooled, concentrated and the brown residue taken up in toluene (100 mL) and concentrated to remove any unreacted POCl3. Then, the residue was treated with ice (250 g) for 30 min and carefully neutralized with powder Na2CO3, extracted with CH2Cl2 (3×250 mL). The combined organic layers dried (MgSO4/C), filtered, concentrated to give slurry which was dissolved in ether (500 mL), filtered through a plug of silica gel. The silica gel pad was washed with 1:1 Ether/Hex (1.5-lit). The filtrate was concentrated to give white slurry which was triturated with hexanes (200 mL) and left in the freezer (−10° C., 2 h). The liquid was decanted and solids were rinsed with cold hexanes (4×50 mL) and dried overnight under high vacuum (required to remove dimethylaniline) to afford 3,5-dibromo-4-chloro-2,6-dimethylpyridine (49.2 g, 164 mmol, 63.3% yield) as pale greenish-yellow solid. The decanted solvent was concentrated and purified by flash chromatography using 1-lit each hexanes, 0.5, 1, 2 and 5% EtOAc/Hex to afford additional 3,5-dibromo-4-chloro-2,6-dimethylpyridine (18.763 g, 62.7 mmol, 24.13% yield) as greenish-yellow solid. 1H NMR (500 MHz, CDCl3) δ 2.59 (s, 6H). LCMS (M+H)=300.0.
Name
3,5-dibromo-2,6-dimethylpyridin-4-ol, hydrobromide
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
39.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Roszkowski, D Błachut, JK Maurin… - European Journal of …, 2013 - Wiley Online Library
Suzuki reaction of tribromo‐2,6‐lutidine with (2‐methoxyphenyl)boronic acid gave 3,4,5‐tris(2‐methoxyphenyl)‐2,6‐lutidine in the form of a mixture of three atropisomers that were …
D Błachut, J Szawkało, P Pomarański… - Organic …, 2017 - arkat-usa.org
A library of differently substituted 3, 4, 5-triaryl-2, 6-dimethylpyridines and 2, 3, 5-triaryl-4, 6-dimethylpyridines were synthesized and characterized using the Suzuki-Miyaura cross-…
Number of citations: 1 www.arkat-usa.org
BN Naidu, M Patel, B McAuliffe, B Ding… - Journal of Medicinal …, 2022 - ACS Publications
Allosteric HIV-1 integrase inhibitors (ALLINIs) have garnered special interest because of their novel mechanism of action: they inhibit HIV-1 replication by promoting aberrant integrase …
Number of citations: 10 pubs.acs.org
D Błachut, Z Czarnocki, K Wojtasiewicz - Synthesis, 2006 - thieme-connect.com
A convenient and general method for the preparation of sixteen 3, 5-diarylsubstituted 2, 4-and 2, 6-dimethylpyridines of high forensic importance is described. The Suzuki cross-…
Number of citations: 13 www.thieme-connect.com
P Pomarański, Z Czarnocki - Synthesis, 2019 - thieme-connect.com
Multiply arylated heterocycles are interesting structures with highly useful functions and fascinating optoelectronic and biological properties. Pyridines are an important class of …
Number of citations: 17 www.thieme-connect.com

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